

Physicochemical Properties of 2-azido-N-(4-ethylphenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-azido-N-(4-ethylphenyl)acetamide

Cat. No.: B1486407

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **2-azido-N-(4-ethylphenyl)acetamide**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. While specific experimental data for the title compound is limited, this guide leverages data from the closely related analog, 2-azido-N-(4-methylphenyl)acetamide, to provide reasonable estimations and a solid foundation for further research.

Core Physicochemical Data

The physicochemical properties of **2-azido-N-(4-ethylphenyl)acetamide** can be estimated based on its structural analog, 2-azido-N-(4-methylphenyl)acetamide. The primary difference is the substitution of a methyl group with an ethyl group on the phenyl ring.

| Property | Value (for 2-azido-N-(4-methylphenyl)acetamide) | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₁₂ N ₄ O | |
| Molecular Weight | 204.23 g/mol | |
| CAS Number | 1160748-31-1 | [1] |
| Melting Point | 360–362 K (87-89 °C) | [2][3][4] |
| Appearance | Colorless plate-like crystals | [2][3][4] |

Note: The molecular formula and weight for the title compound, **2-azido-N-(4-ethylphenyl)acetamide**, are $C_{10}H_{12}N_4O$ and 204.23 g/mol, respectively. The melting point is expected to be in a similar range to the methyl analog.

Spectroscopic Data

The following spectroscopic data for 2-azido-N-(4-methylphenyl)acetamide provides a reference for the characterization of **2-azido-N-(4-ethylphenyl)acetamide**.

| Spectroscopic Data | Values (for 2-azido-N-(4-methylphenyl)acetamide) | Reference |
|--|---|-----------|
| FT-IR (ATR, ν , cm^{-1}) | 3254 (N—H amide), 3073 (C—Harom), 2961 (C—H, CH_2), 2109 (N_3), 1660 (C=O amide), 1175 (C—N), 1027 (N—C amide) | [2][3][4] |
| 1H NMR (DMSO- d_6) δ ppm | 10.05 (1H, s, NH), 6.93–7.1 (4H, m, Harom), 4.21 (3H, s, CH_3), 4.02 (2H, s, CH_2) | [2][4] |
| ^{13}C NMR (DMSO- d_6) δ ppm | 165.71 (C=O), 155.47 (Carom-O), 131.47 (Carom—N), 113.90–120.86 (Carom), 63.85 (CH_3), 51.18 (CH_2) | [2][4] |
| HRMS (ESI-MS) (m/z) | Calculated for $C_9H_{10}N_4O$: 190.21, Found: 190.1191 | [2][4] |

Experimental Protocols

The synthesis of **2-azido-N-(4-ethylphenyl)acetamide** can be achieved by adapting the established protocol for its methyl analog.

Synthesis of 2-azido-N-(4-ethylphenyl)acetamide

This procedure is adapted from the synthesis of 2-azido-N-(4-methylphenyl)acetamide.[2][3][4]

Materials:

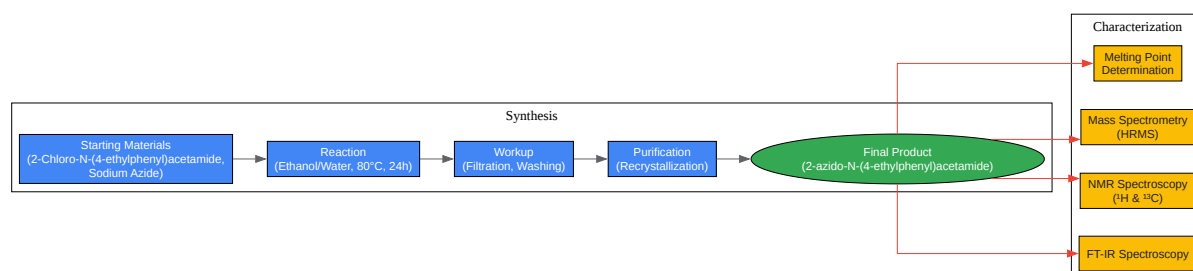
- 2-Chloro-N-(4-ethylphenyl)acetamide
- Sodium azide (NaN_3)
- Ethanol
- Water

Procedure:

- Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a mixture of ethanol and water (70:30 v/v).
- Reflux the mixture for 24 hours at 80°C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the resulting precipitate and wash it with cold water.
- For further purification, recrystallize a portion of the product from hot ethanol.
- Allow the filtrate to stand undisturbed for several days to form colorless, plate-like crystals.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **2-azido-N-(4-ethylphenyl)acetamide**.



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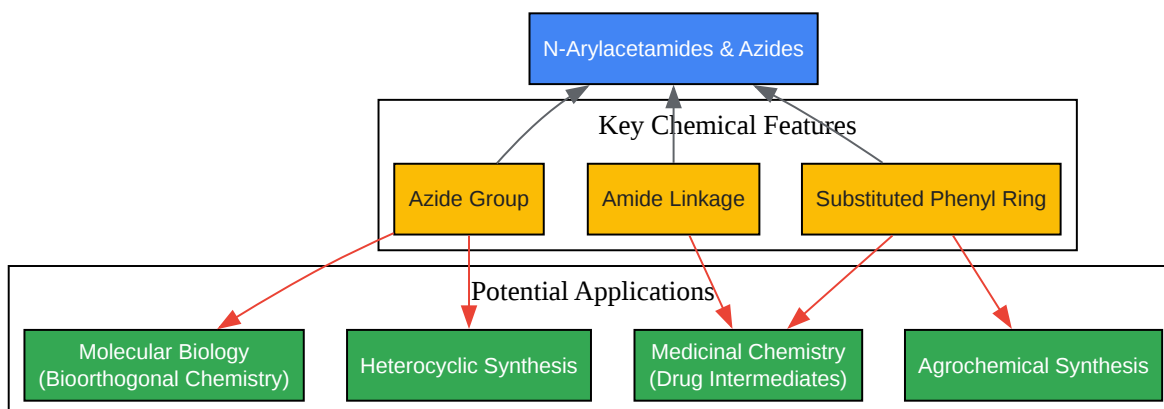
Caption: General workflow for synthesis and characterization.

Biological Significance and Potential Applications

While specific biological activities of **2-azido-N-(4-ethylphenyl)acetamide** have not been extensively reported, the broader class of N-arylacetamides and organic azides are of significant interest in medicinal chemistry and drug discovery.

- N-arylacetamides are recognized as important intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[3][5]
- Organic azides are versatile functional groups used in bioorthogonal chemistry, such as in "click" reactions, for labeling and tracking biomolecules. They also serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds with potential therapeutic activities.[3][5]
- Some acetamide derivatives have been investigated for their antioxidant and potential anti-inflammatory activities.

The logical relationship for the potential utility of this compound class is outlined below.



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Caption: Potential applications of N-arylacetamides and azides.

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